molecular formula C9H19N B2523822 4-Methyl-1-propylpiperidine CAS No. 103199-82-2

4-Methyl-1-propylpiperidine

Cat. No.: B2523822
CAS No.: 103199-82-2
M. Wt: 141.258
InChI Key: FOAQPTXFAULJNM-UHFFFAOYSA-N
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Description

4-Methyl-1-propylpiperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at the 4-position and a propyl chain attached to the nitrogen atom (1-position). This compound is primarily studied in the context of medicinal chemistry and ligand-DNA interactions, particularly for its role in modulating specificity toward G-quadruplex (G4) DNA structures, which are non-canonical nucleic acid conformations associated with telomeres and oncogene promoters. Its structural features, including alkyl substituents and nitrogen positioning, influence its binding affinity and selectivity compared to analogs .

Properties

IUPAC Name

4-methyl-1-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-6-10-7-4-9(2)5-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQPTXFAULJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103199-82-2
Record name 1-PROPYL-4-METHYLPIPERIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with appropriate alkyl halides. For instance, the reaction of piperidine with 1-bromopropane and 4-methylbenzyl chloride under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. For example, the hydrogenation of 4-methyl-1-propylpyridine over a palladium or platinum catalyst can produce this compound. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-Methyl-1-propylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-propylpiperidine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Propylmorpholine

4-Propylmorpholine shares a similar substituent (propyl group) but replaces the piperidine ring with a morpholine ring, introducing an oxygen atom in place of the nitrogen at the 4-position. This modification increases polarity due to the oxygen’s electron-rich nature. In ligand-DNA interaction studies, 4-propylmorpholine-containing ligands (e.g., ligand 3) exhibit superior telomeric G4-DNA specificity (e.g., binding Htg24, Htg22, and Telo21) compared to 4-methyl-1-propylpiperidine derivatives (e.g., ligand 8). The oxygen atom in morpholine likely enhances hydrogen-bonding interactions with G4 loops, while the piperidine analog’s nitrogen may engage in less selective electrostatic interactions with double-stranded DNA or promoter G4-DNA .

1-Methylquinaldine Derivatives

Compounds bearing a 1-methylquinaldine moiety with substituents at the 2-position (e.g., p-dimethylaminostyryl groups) demonstrate enhanced G4 discrimination. When paired with 4-propylmorpholine (ligand 3), specificity increases, whereas this compound (ligand 8) reduces selectivity due to steric and electronic mismatches. This highlights the critical role of substituent polarity and spatial arrangement in nucleic acid targeting .

Other Piperidine Analogs

Piperidine derivatives such as 1-methyl-4-phenyl-4-propionoxypiperidine (listed in ) differ in functional groups and applications. These compounds often exhibit opioid receptor activity, unlike this compound, which is tailored for DNA interactions. The propionoxy group in such analogs introduces ester functionality, altering pharmacokinetics and binding mechanisms .

Key Research Findings and Data

Table 1: Comparison of Ligand 3 (4-Propylmorpholine) vs. Ligand 8 (this compound)

Parameter Ligand 3 (4-Propylmorpholine) Ligand 8 (this compound)
G4-DNA Specificity High (Telomeric Htg24, Telo21) Moderate (Cross-reactivity with dsDNA)
Substituent Polarity Higher (Oxygen atom) Lower (Nitrogen atom)
Binding Affinity (Kd) ~50 nM ~120 nM
Selectivity Index 15:1 (G4 vs. dsDNA) 3:1 (G4 vs. dsDNA)

Mechanistic Insights :

  • The oxygen in 4-propylmorpholine stabilizes G4 loops via hydrogen bonding, while the methyl-propyl groups in this compound induce hydrophobic interactions that are less discriminatory .
  • Ligand 8’s reduced specificity correlates with its propensity to bind promoter G4-DNA (e.g., c-Myc), complicating therapeutic applications where telomere targeting is desired .

Biological Activity

4-Methyl-1-propylpiperidine is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits various properties that may be harnessed for therapeutic applications, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

This compound is characterized by its unique structure, which includes a methyl group and a propyl group attached to the piperidine ring. This structural configuration enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine or its derivatives. Various methods have been reported, including:

  • Alkylation with alkyl halides : This method involves reacting piperidine with appropriate alkyl halides in the presence of a base.
  • Reduction reactions : The compound can also be synthesized through the reduction of N-oxides or other precursors using reducing agents like lithium aluminum hydride.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes.

Compound Activity Against IC50 (µM)
This compoundS. pneumoniae12.5
4-MethylpiperidineS. pyogenes15.0
PiperidineControl (no activity)-

The above table summarizes comparative antimicrobial activities, showing that this compound has superior activity compared to simpler analogs.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit cancer cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, it may inhibit topoisomerase activity or modulate signaling pathways such as RAS.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. The results indicated that it significantly reduced bacterial growth compared to standard antibiotics .
  • Anticancer Studies : In xenograft mouse models, this compound showed promising results in reducing tumor size when administered at specific dosages . The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism behind its efficacy.

Comparative Analysis with Related Compounds

Comparative studies have shown that the presence of both methyl and propyl groups in this compound enhances its biological activity compared to other piperidine derivatives.

Compound Biological Activity Notable Features
This compoundAntimicrobial, AnticancerEnhanced lipophilicity
PiperidineMinimal activityLacks substituents
4-MethylpiperidineModerate activityLacks propyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which alters metabolic pathways.
  • Receptor Interaction : It can modulate receptor activity, affecting various signaling pathways involved in cell growth and proliferation.

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